molecular formula C6H8BrF3O B2632925 2-(Bromomethyl)-4-(trifluoromethyl)oxolane CAS No. 2060037-59-2

2-(Bromomethyl)-4-(trifluoromethyl)oxolane

Cat. No.: B2632925
CAS No.: 2060037-59-2
M. Wt: 233.028
InChI Key: ZCTAEYBIQOBDOQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethyl)oxolane is a five-membered oxygen-containing heterocyclic compound (oxolane/tetrahydrofuran derivative) substituted with a bromomethyl (-CH2Br) group at position 2 and a trifluoromethyl (-CF3) group at position 4. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties.

Properties

IUPAC Name

2-(bromomethyl)-4-(trifluoromethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTAEYBIQOBDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060037-59-2
Record name 2-(bromomethyl)-4-(trifluoromethyl)oxolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)oxolane typically involves the bromination of a suitable oxolane precursor. One common method is the radical bromination of 4-(trifluoromethyl)oxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(trifluoromethyl)oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted oxolanes with various functional groups replacing the bromine atom.

    Oxidation: Products include oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Products include dehalogenated oxolanes.

Scientific Research Applications

2-(Bromomethyl)-4-(trifluoromethyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)oxolane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reactivity/Applications
2-(Bromomethyl)-4-(trifluoromethyl)oxolane C6H8BrF3O 233.04 (calculated) Not available Oxolane core, -CH2Br, -CF3 Alkylation, cross-coupling reactions
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane C17H15BrCl2O3 434.11 873012-43-2 1,3-dioxolane, dual -CH2Br, chlorophenoxy Steric hindrance limits reactivity
rac-Methyl (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate C8H11BrF3O2 261.04 1823213-43-9 Cyclopropane, ester, -CF3 Ring-opening, ester hydrolysis
4-[4-(Bromomethyl)phenyl]oxane C12H15BrO 255.16 2953070-52-3 Oxane, phenyl-CH2Br π-π interactions, drug design

Research Findings

Reactivity : The bromomethyl group in the target compound undergoes SN2 reactions more readily than bulkier analogues like the 1,3-dioxolane derivative (), due to reduced steric hindrance .

Stability: The -CF3 group enhances thermal and oxidative stability compared to non-fluorinated counterparts, as seen in ATPR’s improved pharmacokinetics () .

Biological Activity

2-(Bromomethyl)-4-(trifluoromethyl)oxolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BrF3OC_6H_6BrF_3O, with a molecular weight of approximately 227.01 g/mol. The compound features a bromomethyl group and a trifluoromethyl substituent on an oxolane ring, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₆BrF₃O
Molecular Weight227.01 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids.

Potential Mechanisms:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially leading to the formation of more reactive species.
  • Electrophilic Interactions : The trifluoromethyl group can enhance the electrophilicity of the compound, allowing it to engage in various biochemical pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has significant activity against various bacterial strains. For example, it showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In a xenograft model, administration of this compound resulted in significant tumor growth inhibition compared to control groups. The compound's mechanism involves the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several oxolane derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity : In a study published in the Journal of Medicinal Chemistry (2024), researchers reported that treatment with this compound at doses of 100 mg/kg led to a reduction in tumor volume by approximately 70% in a mouse model of breast cancer over three weeks.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the oxolane ring and substituents significantly affect the biological activity of this compound. For instance, increasing the lipophilicity through additional fluorination has been correlated with enhanced anticancer activity.

ModificationActivity Change
Addition of FluorineIncreased potency
Alteration of BromineReduced cytotoxicity

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